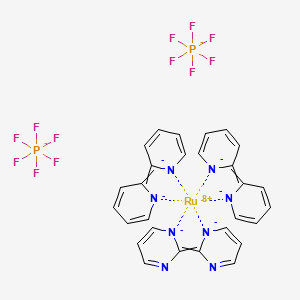
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate is a complex compound that features a ruthenium center coordinated with pyridine and pyrimidine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate typically involves the coordination of ruthenium with pyridine and pyrimidine ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the complex. Commonly used solvents include methanol and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(IV) or ruthenium(VI) species, while reduction may produce ruthenium(II) species. Substitution reactions can result in the formation of new ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the development of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism by which 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can influence the electronic properties of the compound, making it an effective catalyst or therapeutic agent. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating electron transfer in catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ruthenium(II) tris(bipyridine)
- Ruthenium(III) chloride
- Ruthenium(IV) oxide
Uniqueness
Compared to similar compounds, 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate is unique due to its specific ligand coordination, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in specialized applications such as targeted catalysis and advanced material development .
Propiedades
Fórmula molecular |
C28H22F12N8P2Ru |
|---|---|
Peso molecular |
861.5 g/mol |
Nombre IUPAC |
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.2F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;/q3*-2;2*-1;+8 |
Clave InChI |
HEDCZCBZNLVELL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+8] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)
![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)

![N-[(E)-(4-bromophenyl)methylidene]-1-tert-butyl-1H-benzimidazol-5-amine](/img/structure/B15147985.png)
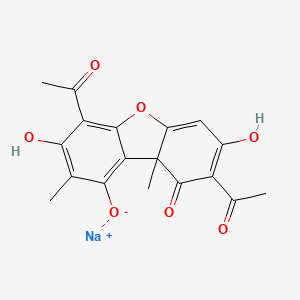
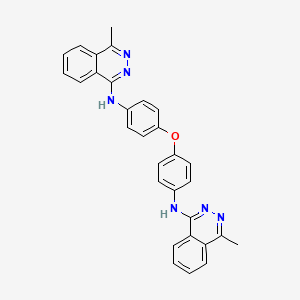

![2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol](/img/structure/B15148036.png)
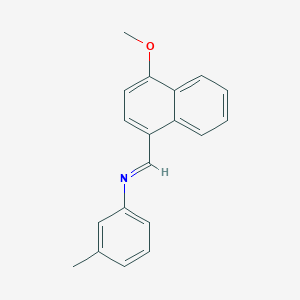
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
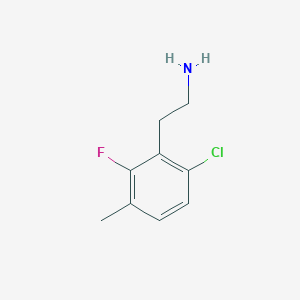
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)

